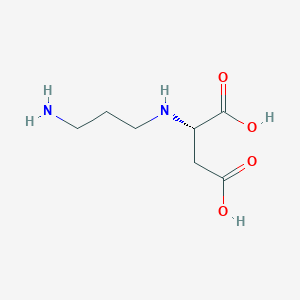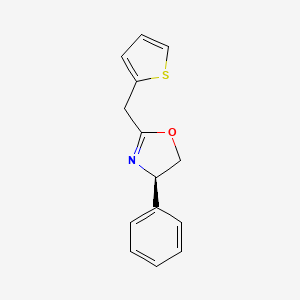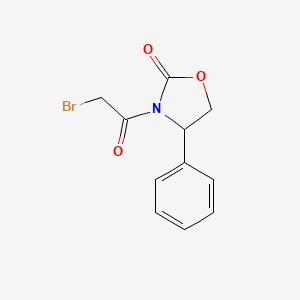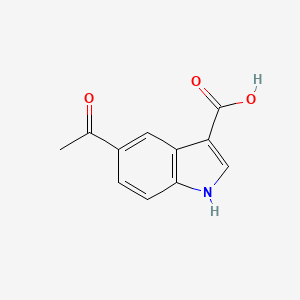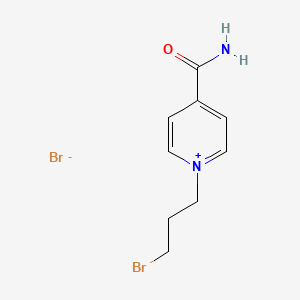
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is a complex peptide compound that consists of a sequence of amino acids, including proline, tyrosine, phosphotyrosine, and serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Phosphorylation/Dephosphorylation: The phosphotyrosine residue can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively.
Oxidation/Reduction: The tyrosine residues can undergo oxidation to form dityrosine or reduction reactions.
Substitution: The hydroxyl groups on the serine and tyrosine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: ATP and protein kinases are commonly used for phosphorylation.
Dephosphorylation: Protein tyrosine phosphatases (PTPs) are used for dephosphorylation.
Oxidation: Hydrogen peroxide (H2O2) or peroxidases can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) are used for reduction reactions.
Major Products
Phosphorylated/Dephosphorylated Peptides: Depending on the reaction conditions, the peptide can exist in phosphorylated or dephosphorylated forms.
Oxidized Products: Oxidation can lead to the formation of dityrosine or other oxidized derivatives.
Applications De Recherche Scientifique
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine has various scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction pathways, particularly those involving phosphorylation.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to modulate kinase and phosphatase activities.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as protein kinases and phosphatases. The phosphorylation state of the peptide can influence various cellular processes, including signal transduction, cell growth, and differentiation. The phosphotyrosine residue acts as a docking site for proteins with SH2 (Src Homology 2) domains, facilitating the assembly of signaling complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Phospho-L-tyrosine: A simpler compound with a single phosphotyrosine residue.
L-Serine O-phosphate: Contains a phosphorylated serine residue.
Goserelin: A peptide with a similar structure but different biological activity.
Uniqueness
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is unique due to its specific sequence and the presence of both phosphotyrosine and serine residues. This combination allows it to participate in complex signaling pathways and makes it a valuable tool for studying phosphorylation-dependent processes.
Propriétés
Numéro CAS |
628710-08-7 |
|---|---|
Formule moléculaire |
C26H33N4O11P |
Poids moléculaire |
608.5 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H33N4O11P/c31-14-22(26(36)37)30-25(35)21(13-16-5-9-18(10-6-16)41-42(38,39)40)29-24(34)20(12-15-3-7-17(32)8-4-15)28-23(33)19-2-1-11-27-19/h3-10,19-22,27,31-32H,1-2,11-14H2,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H2,38,39,40)/t19-,20-,21-,22-/m0/s1 |
Clé InChI |
FOMWIUOQQLOSED-CMOCDZPBSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

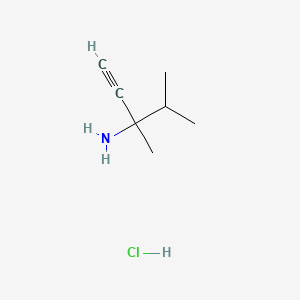

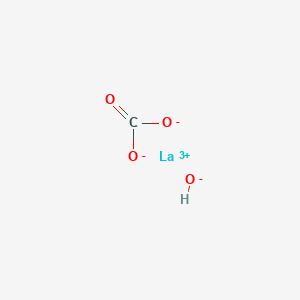
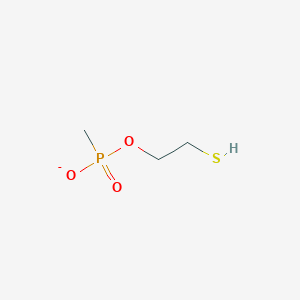
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
